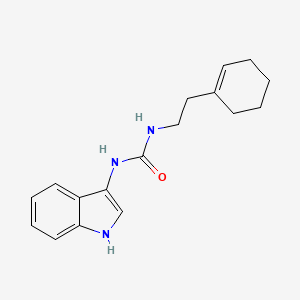

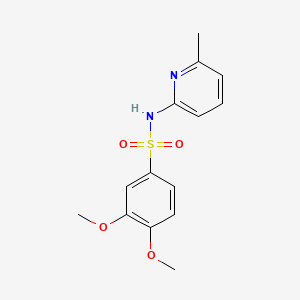

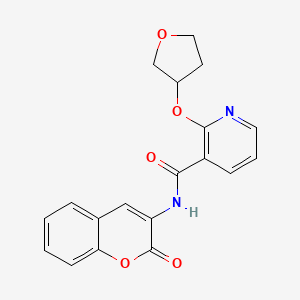

1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1H-indol-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1H-indol-3-yl)urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been studied extensively for its potential in cancer therapy due to its ability to selectively target cancer cells with high levels of ribosomal RNA synthesis.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, closely related to the queried compound, has been synthesized and its structure characterized using various spectroscopic techniques. This compound crystallizes in the monoclinic space group and its antitumor activity was analyzed by MTT assay. Additionally, a docking study into CDK4 protein suggested potential interactions with active site residues, indicating its potential in cancer research and treatment (Hu et al., 2018).

Corrosion Inhibition

Derivatives of urea, specifically 1,3,5-triazinyl urea derivatives, have shown significant corrosion inhibition properties for mild steel in acidic solutions. This indicates a potential application of such compounds, including those structurally similar to the queried compound, in corrosion protection and materials science (Mistry et al., 2011).

Biological Activity Analysis

In another study, the compound N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, which shares structural similarities with the queried compound, was analyzed for its biological activity. It's part of a series being studied for biological activities, with specific attention to its crystal structure and hydrogen bonding characteristics, which could be crucial in understanding its interactions with biological molecules (Saharin et al., 2008).

Synthesis Methodologies

Further research has focused on synthesizing derivatives of urea and thiourea, incorporating the indolyl moiety. These compounds have been synthesized using efficient methodologies and have shown potential biological activities, indicating the wide applicability of urea derivatives in pharmaceuticals (Yan et al., 2014).

Enzyme Inhibition Studies

Additionally, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and evaluated for their in vitro inhibitory potential against urease enzyme. These studies indicate the potential of such compounds in therapeutic applications, particularly in targeting specific enzymes (Nazir et al., 2018).

Mechanism of Action

Target of Action

The primary targets of the compound “1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-indol-3-yl)urea” are currently unknown. This compound is structurally related to indole derivatives, which are known to have diverse biological and clinical applications

Mode of Action

Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner . .

Biochemical Pathways

The biochemical pathways affected by “1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-indol-3-yl)urea” are currently unknown. Indole derivatives are known to be involved in a wide range of biochemical pathways , so it is possible that this compound could affect similar pathways

Result of Action

The molecular and cellular effects of “1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-indol-3-yl)urea” are currently unknown. Based on its structural similarity to indole derivatives, it may have a range of potential effects . .

properties

IUPAC Name |

1-[2-(cyclohexen-1-yl)ethyl]-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c21-17(18-11-10-13-6-2-1-3-7-13)20-16-12-19-15-9-5-4-8-14(15)16/h4-6,8-9,12,19H,1-3,7,10-11H2,(H2,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLOVLHUQZNZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2805069.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2805070.png)

![N-(sec-butyl)-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide](/img/no-structure.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2805087.png)

![(E)-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2805089.png)